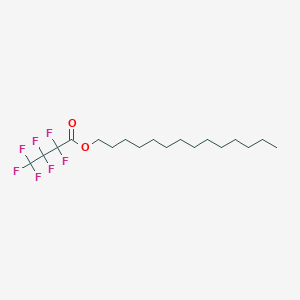
1,1,1,2,2-Pentafluorohexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2-Pentafluorohexan-3-one is an organofluorine compound characterized by the presence of five fluorine atoms attached to a hexanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluorohexan-3-one typically involves the introduction of fluorine atoms into the hexanone structure. One common method is the reaction of hexanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of the fluorinating agent and the need for anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of the fluorination reaction and in maintaining consistent product quality.
化学反応の分析
Types of Reactions
1,1,1,2,2-Pentafluorohexan-3-one can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction Reactions: The carbonyl group in the hexanone structure can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the carbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of fluorinated alcohols or amines, while oxidation can produce carboxylic acids or esters.
科学的研究の応用
1,1,1,2,2-Pentafluorohexan-3-one has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of 1,1,1,2,2-Pentafluorohexan-3-one involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1,1,1,3,3-Pentafluorohexane-2,2,4-triol: Another fluorinated compound with a different functional group arrangement.
1,1,1,2,2-Pentafluoroethane: A simpler fluorinated compound with fewer carbon atoms.
Uniqueness
1,1,1,2,2-Pentafluorohexan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
357-46-0 |
|---|---|
分子式 |
C6H7F5O |
分子量 |
190.11 g/mol |
IUPAC名 |
1,1,1,2,2-pentafluorohexan-3-one |
InChI |
InChI=1S/C6H7F5O/c1-2-3-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |
InChIキー |
UOJGCHPCUKULKE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)

![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)


![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)

